molecular formula C7H8N2O B6178069 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole CAS No. 2694728-99-7

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole

Cat. No. B6178069
CAS RN: 2694728-99-7
M. Wt: 136.2
InChI Key:
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Description

4-Ethynyl-3-methoxy-1-methyl-1H-pyrazole (EMMP) is a heterocyclic aromatic compound with a five-membered ring structure. It is a member of the pyrazole family, a group of compounds that are widely used in medicinal chemistry and pharmaceutical research. EMMP has been studied for its potential applications in a variety of areas, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has been studied for its potential applications in a variety of scientific research areas. For example, 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has been studied for its potential use as a catalyst for the synthesis of heterocyclic compounds, such as indoles and quinolines. 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has also been studied for its potential use in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Additionally, 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has been studied for its potential use in the synthesis of bioactive peptides, such as peptide hormones and peptide antibiotics.

Mechanism of Action

The mechanism of action of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole is not yet fully understood. However, it is believed that 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole acts as a Lewis acid, which can act as a catalyst in a variety of chemical reactions. 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole can also act as a nucleophile, which can react with electrophiles to form new compounds. Additionally, 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole can act as an electrophile, which can react with nucleophiles to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole are not yet fully understood. However, 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has been studied for its potential effects on the human body. For example, 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has been studied for its potential effects on the nervous system, the cardiovascular system, and the immune system. Additionally, 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has been studied for its potential effects on cancer cells and the metabolism of carbohydrates, proteins, and fats.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole in laboratory experiments include its low cost, its low toxicity, and its stability in a variety of reaction conditions. Additionally, 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole can be used in a variety of reactions, including organic and inorganic reactions. The main limitation of using 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole in laboratory experiments is that it is difficult to synthesize in large quantities.

Future Directions

There are a number of potential future directions for the research and development of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole. For example, further research into the mechanism of action of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole could lead to the development of novel therapeutic agents. Additionally, further research into the biochemical and physiological effects of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole could lead to the development of new drugs. Furthermore, further research into the synthesis methods of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the advantages and limitations of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole in laboratory experiments could lead to the development of more efficient and cost-effective methods of analysis.

Synthesis Methods

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki reaction. The Wittig reaction involves the use of a phosphonium salt to form a carbene intermediate, which then reacts with an alkyl halide to form the desired product. The Stille reaction involves the use of a stannane reagent and a palladium catalyst to form a carbon-carbon bond between an alkyl halide and an organostannane. Finally, the Suzuki reaction involves the use of a palladium catalyst and a boronic acid to form a carbon-carbon bond between an alkyl halide and an organoboronic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with an ethynylating agent.", "Starting Materials": [ "3-methoxy-1-methyl-1H-pyrazole", "Ethynylating agent (e.g. ethynyltrimethylsilane, ethynylmagnesium bromide)" ], "Reaction": [ "Add the ethynylating agent to a solution of 3-methoxy-1-methyl-1H-pyrazole in anhydrous solvent (e.g. THF, ether) at low temperature (e.g. -78°C) under inert atmosphere (e.g. nitrogen).", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction with a suitable acid (e.g. hydrochloric acid) and extract the product with a suitable solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] }

CAS RN

2694728-99-7

Product Name

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

0

Origin of Product

United States

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